molecular formula C7H17NO B1584343 2-(N-Methyl-N-butylamino)ethanol CAS No. 2893-48-3

2-(N-Methyl-N-butylamino)ethanol

Cat. No.: B1584343
CAS No.: 2893-48-3
M. Wt: 131.22 g/mol
InChI Key: YSNMZQFDMNKNFQ-UHFFFAOYSA-N
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Description

The compound 2-(N-Methyl-N-butylamino)ethanol, with the CAS number 2893-48-3, belongs to the class of tertiary amino alcohols. nih.govchemicalbook.com Its structure, featuring a hydroxyl group and a tertiary amine with both a methyl and a butyl substituent, provides a unique combination of functionalities that underpins its relevance in various chemical disciplines.

PropertyValue
Molecular Formula C7H17NO
Molecular Weight 131.22 g/mol
IUPAC Name 2-[butyl(methyl)amino]ethanol
CAS Number 2893-48-3
Table 1: Key identifiers and properties of this compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[butyl(methyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNMZQFDMNKNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10285023
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2893-48-3
Record name 2893-48-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-METHYL-N-BUTYLAMINO)ETHANOL
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Advanced Synthetic Methodologies for 2 N Methyl N Butylamino Ethanol and Analogous N Alkylaminoethanols

Established Pathways for N-Alkylaminoethanol Synthesis

Traditional methods for synthesizing N-alkylaminoethanols, including the target compound 2-(N-Methyl-N-butylamino)ethanol, have long relied on two principal strategies: direct alkylation of ethanolamine (B43304) and reductive amination of appropriate carbonyl precursors.

Direct Alkylation Strategies Utilizing Ethanolamine

Direct alkylation of ethanolamine represents a straightforward approach to N-alkylaminoethanols. This method involves the reaction of an amine, acting as a nucleophile, with an alkyl halide or another suitable electrophile in an SN2 reaction. youtube.com However, a significant challenge in the synthesis of mono-N-alkylated ethanolamines is the potential for over-alkylation, leading to the formation of N,N-dialkylated and even quaternary ammonium (B1175870) by-products. youtube.comchemrxiv.org This is because the primary amine product is itself a nucleophile and can compete with the starting ethanolamine for the alkylating agent. youtube.com

To circumvent this, a common strategy is to use a large excess of the initial amine (ethanolamine) relative to the alkylating agent, which statistically favors the mono-alkylation product. youtube.com More refined approaches have also been developed to enhance selectivity. One such methodology involves the use of protecting groups, such as a Boc group on the ethanolamine nitrogen, to prevent further reaction after the initial alkylation, followed by a deprotection step. chemrxiv.org

Another advanced approach is the "hydrogen-borrowing" or "hydrogen autotransfer" reaction, where alcohols serve as the alkylating agents. nih.govnih.gov This atom-efficient process, often catalyzed by transition metal complexes like those of manganese or iridium, involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine. nih.gov The subsequent reduction of the intermediate imine by the "borrowed" hydrogen regenerates the catalyst and yields the N-alkylated amine, with water as the primary byproduct. nih.govnih.gov This method offers high chemoselectivity for the mono-alkylation of primary amines using alcohols under relatively mild conditions. nih.gov

Reductive Amination Protocols for Amino Alcohol Formation

Reductive amination is a versatile and widely employed method for forming C-N bonds, providing an alternative route to N-alkylaminoethanols. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

The Leuckart reaction is a specific type of reductive amination that utilizes formic acid or its derivatives like ammonium formate (B1220265) as the reducing agent. mdpi.com This one-pot method is effective for converting ketones or aldehydes into the corresponding alkyl amines. mdpi.com Various other reducing agents are commonly used in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdpi.com

For the synthesis of chiral amino alcohols, asymmetric reductive amination has emerged as a powerful tool. This can be achieved using biocatalysts, such as engineered amine dehydrogenases (AmDHs), which can catalyze the direct asymmetric reductive amination of α-hydroxy ketones with high stereoselectivity. nih.govfrontiersin.org Chemical catalysis has also seen significant advances, with the development of highly efficient iridium complexes that can facilitate the asymmetric synthesis of optically active amines from ketones. jst.go.jp These catalytic systems often employ a chiral auxiliary or ligand to induce enantioselectivity in the final amino alcohol product. jst.go.jp The "hydrogen-borrowing" mechanism is also relevant here, where an alcohol is first dehydrogenated to a carbonyl compound, which then undergoes reductive amination. mdpi.com

Innovative Catalytic Approaches to Chiral Amino Alcohol Scaffolds

The demand for enantiomerically pure amino alcohols has driven the development of sophisticated catalytic methods that allow for precise control over stereochemistry. These innovative approaches, including asymmetric cross-coupling and radical-based functionalizations, offer new pathways to complex chiral amino alcohol structures.

Asymmetric Cross-Coupling Reactions (e.g., Chromium-Catalyzed Transformations)

Asymmetric cross-coupling reactions have become a cornerstone of modern synthetic chemistry for creating stereogenic centers. nih.gov In the context of amino alcohol synthesis, these reactions forge a new carbon-carbon or carbon-heteroatom bond adjacent to an existing functional group, with a chiral catalyst guiding the stereochemical outcome.

A notable example is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. acs.org This method provides an efficient route to β-amino alcohols bearing vicinal stereocenters. The chiral chromium catalyst plays a multifaceted role, enabling single-electron reduction of the imine, facilitating radical interception, and directing a chemo- and stereoselective addition to the aldehyde. acs.org Similarly, chromium complexes have been shown to catalyze the alkylation of amines with alcohols via a borrowing-hydrogen mechanism, demonstrating the versatility of chromium in C-N bond formation. nih.gov

Copper-catalyzed reductive coupling reactions have also been developed for the enantioselective synthesis of chiral 1,2-aminoalcohols from ketone electrophiles. nih.gov These methods often involve the generation of an amino-substituted organometallic reagent that adds to the ketone in a highly controlled manner, influenced by a chiral ligand. nih.gov

Radical-Based Asymmetric Functionalization for Amino Alcohol Synthesis

Radical chemistry offers unique opportunities for C-H bond functionalization, enabling the synthesis of amino alcohols from readily available starting materials. Asymmetric radical reactions are particularly powerful for creating chiral centers.

One innovative strategy is the enantioselective radical C-H amination of alcohols. nih.gov This approach can involve a radical relay chaperone, where an alcohol is transiently converted into an imidate radical. This radical then undergoes an intramolecular hydrogen atom transfer (HAT) to create a carbon-centered radical at the β-position, which is subsequently trapped to form the β-amino alcohol. nih.gov The stereoselectivity of the process is controlled by a chiral catalyst that mediates the enantioselective HAT step. nih.gov

Another advanced method combines photocatalysis with transition metal catalysis. A dual catalytic system, for instance, using an iridium photocatalyst and a copper catalyst, can achieve the regioselective amination and cross-coupling of various nucleophiles with allyl alcohols. nih.gov In this process, visible light excitation of the photocatalyst generates a nitrogen-centered radical, which initiates a cascade that ultimately leads to the functionalized amino alcohol product. nih.gov Palladium catalysis has also been employed in the asymmetric aminomethylative sulfonylation of dienes, which proceeds through a radical mechanism to generate chiral 1,3-amino sulfones. acs.org

Derivatization and Selective Functionalization of this compound

The chemical structure of this compound, featuring both a hydroxyl group and a tertiary amine, allows for a variety of derivatization and selective functionalization reactions. These modifications can be used to alter the molecule's physical and chemical properties or to incorporate it into larger molecular frameworks.

The hydroxyl group can undergo typical alcohol reactions. For example, it can be esterified by reacting with acyl chlorides or carboxylic anhydrides. A specific example is the synthesis of 2-(N-Benzoyl-N-methylamino)ethanol, which is prepared by reacting 2-(N-methylamino)ethanol with ethyl benzoate (B1203000), demonstrating the acylation of the nitrogen in a secondary amino alcohol, a principle that can be extended to the hydroxyl group. prepchem.com The hydroxyl group can also be converted into an ether through Williamson ether synthesis or other etherification protocols.

The tertiary amine group is a nucleophilic and basic center. It can be protonated by acids to form ammonium salts. More importantly, it can undergo quaternization by reacting with alkyl halides to form quaternary ammonium salts. This reaction would introduce a permanent positive charge and a new alkyl group onto the nitrogen atom.

Selective functionalization, where one functional group reacts in the presence of the other, is a key consideration. The relative reactivity of the hydroxyl and amine groups can often be controlled by the choice of reagents and reaction conditions. For instance, protecting one group while reacting the other is a common strategy. Catalytic methods for the selective N-alkylation of amino acids using alcohols have been developed, showcasing the potential for highly selective transformations on molecules containing both amine and other functional groups. nih.govnih.gov These principles of selective functionalization are applicable to the derivatization of this compound, enabling the targeted synthesis of a wide range of derivatives.

Transformations of the Tertiary Amine Moiety

The tertiary amine group in this compound is a key site for chemical modification. One of the most fundamental reactions involving a tertiary amine is N-alkylation to form a quaternary ammonium salt, a reaction known as the Menshutkin reaction. wikipedia.org This transformation occurs when the tertiary amine reacts with an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. wikipedia.org

For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would yield a quaternary ammonium iodide. This process is generally efficient for tertiary amines because over-alkylation is not a concern, unlike with primary or secondary amines which can undergo multiple alkylations. wikipedia.org

The synthesis of tertiary N-alkylaminoethanols often starts from primary or secondary amines. For example, N,N-dialkylethanolamines can be synthesized through the reductive amination of a carbonyl group, which converts it to an amine via an imine intermediate. researchgate.net Another common method is the N-alkylation of a precursor secondary amine, like 2-(N-butylamino)ethanol, with an appropriate alkylating agent. nih.govnist.gov Achieving selective mono-N-alkylation of primary amino alcohols to produce secondary amines can be challenging due to the formation of N,N-dialkylated by-products. chemrxiv.orgchemrxiv.org To circumvent this, protective group strategies are often employed. For example, the amine can be protected with a tert-Butyloxycarbonyl (Boc) group, followed by deprotonation with a strong base and subsequent reaction with an alkylating agent to yield the desired N-mono-alkylated product. chemrxiv.org

Catalytic methods have also been developed for the N-alkylation of amines using alcohols as the alkylating agents, which is considered a greener approach. researchgate.netacsgcipr.org Catalysts based on iridium, ruthenium, and platinum have been shown to be effective for these transformations. researchgate.net

Table 1: Examples of N-Alkylation Reactions for Amino Alcohols

Starting AmineAlkylating AgentCatalyst/ConditionsProduct Type
Primary AmineAlcoholIridium CatalystSecondary Amine
Secondary AmineAlcoholRuthenium CatalystTertiary Amine
Tertiary AmineAlkyl HalideMild ConditionsQuaternary Ammonium Salt
Ammonia (B1221849)1,2-dichloroethaneIndustrial ProcessEthylenediamine

Chemical Modifications and Reactions of the Primary Alcohol Group

The primary alcohol group in this compound offers another site for chemical derivatization. Standard reactions for primary alcohols can be applied, provided the conditions are compatible with the tertiary amine moiety.

Esterification: The hydroxyl group can be converted into an ester through reaction with a carboxylic acid, acid chloride, or anhydride (B1165640). For instance, reacting this compound with acetic anhydride would yield 2-(N-Methyl-N-butylamino)ethyl acetate. A study on the synthesis of N-monoalkylated ethanolamine derivatives utilized the protection of the alcohol group as a benzoate ester to facilitate selective N-alkylation. chemrxiv.org In this process, 2-aminoethanol was first reacted with a benzoyl group to form 2-aminoethyl benzoate, which could then be selectively alkylated at the nitrogen atom. chemrxiv.orgchemrxiv.org

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The choice of reagent is critical to avoid undesired reactions at the tertiary amine. Mild oxidizing agents would favor the formation of the corresponding aldehyde, 2-(N-Methyl-N-butylamino)acetaldehyde, while stronger conditions would lead to the carboxylic acid, (N-Methyl-N-butylamino)acetic acid.

Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

It is important to note that intramolecular reactions can occur under certain conditions. For example, treatment of 2-aminoethyl benzoate with a base can lead to a rearrangement, forming N-(2-hydroxyethyl)benzamide. chemrxiv.org This highlights the need for careful selection of reaction conditions to achieve the desired transformation.

Mannich Reaction Applications for β-Amino Carbonyl Derivative Formation

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and a carbonyl compound (such as a ketone or another aldehyde). wikipedia.orgorganic-chemistry.org The product is a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgnih.gov

While this compound is a tertiary amine and cannot be used directly as the amine component in a classical Mannich reaction (which requires a primary or secondary amine with at least one active hydrogen), its precursor, 2-(N-butylamino)ethanol (a secondary amine), is a suitable candidate. nih.govnih.gov

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the reaction between the secondary amine (e.g., 2-(N-butylamino)ethanol) and an aldehyde (e.g., formaldehyde). wikipedia.orgorganicchemistrytutor.com The carbonyl compound, under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion. wikipedia.orgorganicchemistrytutor.com The final step is a deprotonation to yield the β-amino carbonyl product. organicchemistrytutor.com

Table 2: Components of a Typical Mannich Reaction

ComponentRoleExample
AmineNucleophile (forms iminium ion)2-(N-butylamino)ethanol
AldehydeElectrophile (forms iminium ion)Formaldehyde (B43269), Benzaldehyde
Carbonyl CompoundNucleophile (forms enol)Cyclopentanone, Acetophenone (B1666503)
Productβ-Amino Carbonyl CompoundMannich Base

The use of amino alcohols like 2-(N-butylamino)ethanol as the amine component would result in the formation of a Mannich base containing a hydroxyl group. For example, the reaction of 2-(N-butylamino)ethanol, formaldehyde, and acetophenone would yield 3-(N-butyl-N-(2-hydroxyethyl)amino)-1-phenylpropan-1-one. These Mannich bases are valuable intermediates in organic synthesis and have been investigated for various applications. nih.govrsc.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 N Methyl N Butylamino Ethanol

Reactivity Profile of the N-Methyl-N-butylamino Moiety

The N-Methyl-N-butylamino group is a tertiary amine, and its reactivity is characterized by the lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom both basic and nucleophilic. The basicity of alkylamines like 2-(N-Methyl-N-butylamino)ethanol is influenced by the electronic and steric effects of the alkyl substituents attached to the nitrogen.

Electronic and Steric Effects:

Inductive Effect: The methyl and n-butyl groups are electron-donating alkyl groups (+I effect). ncert.nic.in They push electron density towards the nitrogen atom, increasing the availability of the lone pair for donation to a proton. ncert.nic.in This inductive effect makes tertiary amines generally more basic than ammonia (B1221849) in the gaseous phase. ncert.nic.in The order of basicity in the gas phase is typically tertiary amine > secondary amine > primary amine > ammonia. ncert.nic.in

Steric Hindrance: While electronically favorable, the presence of two alkyl groups (methyl and butyl) introduces steric bulk around the nitrogen atom. nih.govmdpi.com This steric hindrance can impede the approach of electrophiles and protons, potentially reducing the amine's reactivity and basicity compared to less substituted amines, especially in solution. ncert.nic.in

Solvation Effects: In aqueous solution, the stability of the corresponding ammonium (B1175870) cation formed upon protonation is crucial. This stability is influenced by solvation through hydrogen bonding. ncert.nic.in Tertiary ammonium cations, with only one N-H bond, are less effectively solvated by water molecules compared to primary or secondary ammonium ions. This can decrease the basicity of tertiary amines in aqueous media. ncert.nic.in

Mechanistic Investigations of Hydroxyl Group Transformations

The primary hydroxyl (-OH) group imparts alcohol-like reactivity to the molecule, engaging in transformations such as esterification and dehydration. The proximity of the tertiary amine can influence these reactions through intramolecular interactions.

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a nucleophile. It can attack electrophilic centers, with esterification being a characteristic reaction. Esters of amino alcohols are significant as intermediates in pharmaceutical synthesis and can serve as protecting groups for the hydroxyl function. capes.gov.br

The esterification of N-protected amino acids, a related class of compounds, can be achieved using various methods, including the use of carbodiimides with a catalyst like 4-(dimethylamino)pyridine (DMAP). core.ac.ukacs.org In such reactions, the alcohol acts as the nucleophile attacking an activated carboxylic acid derivative. core.ac.uk For a molecule like this compound, direct esterification would involve reacting it with a carboxylic acid or a more reactive derivative like an acyl chloride or anhydride (B1165640), typically under acidic conditions to activate the carbonyl group.

The general mechanism for acid-catalyzed esterification (Fischer esterification) involves:

Protonation of the carboxylic acid's carbonyl oxygen to increase its electrophilicity.

Nucleophilic attack by the hydroxyl oxygen of this compound on the carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product.

The tertiary amine in the molecule can be protonated under these acidic conditions, which might affect reaction kinetics but generally does not prevent the hydroxyl group from reacting.

Reactant TypeTypical ConditionsKey IntermediateReactivity Note
Carboxylic AcidAcid catalyst (e.g., H₂SO₄), HeatProtonated carbonylReversible equilibrium reaction
Acyl ChlorideBase (e.g., Pyridine) or non-nucleophilic conditionsTetrahedral intermediateHighly reactive, often not requiring catalyst
Acid AnhydrideOften requires heat or catalystTetrahedral intermediateMore reactive than carboxylic acids

Alcohols can be dehydrated to form alkenes by heating in the presence of a strong acid like sulfuric or phosphoric acid. youtube.comlibretexts.orgbeyondbenign.org The mechanism for secondary and tertiary alcohols typically proceeds through an E1 pathway, while primary alcohols may follow an E2 pathway. libretexts.orgacs.org

For this compound, an acid-catalyzed dehydration would proceed via the following E1-like steps:

Protonation of the Hydroxyl Group: The hydroxyl oxygen is protonated by the strong acid, forming an alkyloxonium ion, which is an excellent leaving group. libretexts.orgdoubtnut.com

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a primary carbocation. However, primary carbocations are highly unstable. It is more likely that the reaction proceeds via an E2 mechanism or involves a rearrangement. askfilo.com

E2 Mechanism: In a concerted E2 step, a base (like the conjugate base of the acid, HSO₄⁻, or another alcohol molecule) removes a proton from the adjacent carbon (the one bearing the amino group) at the same time as the water molecule leaves. libretexts.org

Formation of the Alkene: This elimination results in the formation of an enamine, N-butyl-N-methylvinylamine.

The reaction temperature required for dehydration depends on the alcohol's structure, with primary alcohols generally requiring the highest temperatures. libretexts.org The presence of the amine group complicates the reaction, as it will also be protonated by the strong acid.

Cyclization and Rearrangement Reactions (e.g., Reaction with Thionyl Chloride)

Amino alcohols like this compound are known to undergo cyclization reactions, particularly when treated with reagents like thionyl chloride (SOCl₂). organic-chemistry.orgnih.gov This reaction provides a direct route to cyclic amines. orgsyn.org

The reaction of a β-amino alcohol with thionyl chloride can lead to two main products: a chloro-substituted amine or a cyclic oxathiazolidine-2-oxide, depending on the reaction conditions. researchgate.netcdnsciencepub.com

Formation of 1-chloro-2-(N-methyl-N-butylamino)ethane: This pathway involves the conversion of the hydroxyl group to a chloro group. Computational studies suggest the mechanism involves the initial formation of a quaternary nitrogen species. researchgate.net

Formation of 3-Butyl-2-methyl-1,2,3-oxathiazolidine 2-oxide: This cyclization reaction is of particular interest. Computational studies on analogous N-(2-alkylamino)ethanols show that the reaction can proceed without a base. cdnsciencepub.com The mechanism involves the alcohol's oxygen attacking the sulfur atom of thionyl chloride, followed by deprotonation of the nitrogen by a chloride ion and subsequent ring closure. cdnsciencepub.com The presence of a base is often used to neutralize the generated HCl and can favor the formation of the cyclic product. researchgate.net

A revisited one-pot procedure for this transformation involves the slow inverse addition of the amino alcohol to a solution of thionyl chloride. organic-chemistry.orgorgsyn.org This method protonates the amine instantly, preventing it from acting as a nucleophile and leading to cleaner cyclodehydration upon subsequent workup with a base. organic-chemistry.org

Rearrangement reactions are also a possibility for amino alcohols, though less common under these specific conditions. For example, the Tiffeneau-Demjanov rearrangement involves the conversion of a 1,2-aminoalcohol to a ketone with nitrous acid, proceeding through a diazonium ion intermediate. libretexts.org

Influence of Substituent Effects on Reactivity and Selectivity

The nature of the substituents on both the nitrogen atom and the carbon backbone significantly influences the reactivity and selectivity of the reactions of this compound.

N-Alkyl Groups: The N-methyl and N-butyl groups have a profound impact.

Steric Effects: The size of the N-alkyl groups can sterically hinder the approach of reagents to both the nitrogen and the nearby hydroxyl group. mdpi.com In the reaction with thionyl chloride, the size of the N-substituent can influence the relative rates of chlorination versus cyclization. researchgate.netcdnsciencepub.com Larger groups might favor cyclization by creating a specific conformation.

Electronic Effects: The electron-donating nature of the alkyl groups increases the nucleophilicity of the nitrogen. However, this is often overshadowed by steric and solvation effects. ncert.nic.in In reactions involving the hydroxyl group, the amine can act as an internal base or nucleophile, but its protonation under acidic conditions modulates this effect.

Backbone Structure: The simple ethyl bridge between the amine and alcohol functionalities is crucial for many of the observed reactions.

Cyclization: The 1,2-relationship between the amine and alcohol is ideal for the formation of five-membered rings, such as the oxathiazolidine with thionyl chloride or oxazolidines in other reactions. organic-chemistry.orgbeilstein-journals.org This proximity allows for efficient intramolecular reactions.

Rearrangements: The 1,2-amino alcohol structure is a prerequisite for certain rearrangements like the Tiffeneau-Demjanov rearrangement. libretexts.org

The interplay between these electronic and steric factors dictates the preferred mechanistic pathway and the final product distribution in the chemical transformations of this compound.

ReactionSubstituentObserved EffectReference
Basicity/NucleophilicityN-Methyl, N-Butyl+I effect increases electron density on N; steric hindrance can impede protonation/reaction. ncert.nic.in
Cyclization with SOCl₂N-Alkyl groupsSize and nature of N-substituents (e.g., t-butyl vs. phenyl) affect the energy profile and preferred reaction pathway (chlorination vs. cyclization). researchgate.netcdnsciencepub.com
DehydrationEthanol (B145695) backboneLeads to a primary carbocation (unstable) or requires E2 mechanism; Zaitsev's rule would predict the more substituted alkene if rearrangement occurs. youtube.comlibretexts.org
N-AlkylationN-Methyl, N-ButylThe presence of two alkyl groups makes further N-alkylation to a quaternary ammonium salt possible, but the rate may be reduced by steric hindrance compared to primary or secondary amines. organic-chemistry.org

Applications of 2 N Methyl N Butylamino Ethanol in Catalysis and Advanced Materials

Development and Utilization as Chiral Ligands in Asymmetric Catalysis

Chiral amino alcohols derived from readily available sources are highly valued as ligands for metal-catalyzed reactions and as organocatalysts. nih.gov The compound 2-(N-Methyl-N-butylamino)ethanol, while not extensively documented in leading catalysis literature, possesses the key structural features of this ligand class: a chiral center (if synthesized or resolved into a single enantiomer), a tertiary amine, and a primary alcohol. These features provide a bidentate chelation site for metal ions, forming a stable five-membered ring that can create a well-defined and rigid chiral environment around the catalytic center. This rigidity is crucial for effective stereochemical communication and achieving high levels of enantioselectivity. mdpi.com

Design Principles for Amino Alcohol-Based Chiral Ligands

The effectiveness of an amino alcohol-based chiral ligand is governed by several key design principles that influence its steric and electronic properties. The substituents on both the nitrogen and the carbon backbone play a critical role in defining the chiral pocket of the resulting catalyst.

Steric Hindrance: The bulk of the substituents on the nitrogen atom is a crucial factor. In this compound, the N-methyl and N-butyl groups create a specific steric environment. This environment influences how substrates approach the catalytic center, directly impacting enantioselectivity. The interplay between the smaller methyl group and the more flexible butyl group allows for a degree of tunability that is essential for accommodating different substrates.

Electronic Effects: The nitrogen atom acts as a Lewis base, coordinating to the metal center. The alkyl groups (methyl and butyl) are electron-donating, which increases the electron density on the nitrogen and influences the Lewis acidity of the complexed metal ion. This, in turn, affects the catalyst's reactivity.

Conformational Rigidity: Upon chelation to a metal, the amino alcohol backbone forms a five-membered ring. The inherent rigidity of this structure is paramount for achieving high enantioselectivity. mdpi.com For ligands derived from more complex structures like (1S,2R)-1-amino-2-indanol, the rigid framework is cited as a key reason for excellent stereochemical control. mdpi.com While this compound is acyclic, the chelation effect still imparts significant conformational constraint.

Bifunctionality: The presence of both a nitrogen and an oxygen donor site allows for strong bidentate coordination. Furthermore, the hydroxyl proton can be removed to form an alkoxide, which can act as a Brønsted base or a bridging ligand in dimeric metal complexes, opening up additional catalytic pathways. acs.org

The synthesis of such ligands often starts from the chiral pool, for instance, from naturally occurring amino acids, to ensure enantiomeric purity. mdpi.comnih.gov Alternatively, methods like the Sharpless epoxidation of allyl alcohols can be employed to generate chiral epoxy alcohol precursors, which are then opened by amines to yield a variety of enantiopure amino alcohol ligands. rsc.org

Enantioselective Transformations Mediated by Derived Ligands

While specific data for ligands derived directly from this compound in the following transformations are not widely reported, the performance of structurally similar N,N-disubstituted amino alcohol ligands provides a clear indication of their potential and the types of reactions they can effectively catalyze.

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction for attaching alkyl groups to aromatic rings. nih.gov Its asymmetric variant is crucial for producing chiral aromatic compounds. Chiral metal complexes, including those with amino alcohol ligands, are employed to catalyze this transformation enantioselectively. mdpi.com The catalyst activates the electrophile and controls the facial selectivity of the nucleophilic attack from the aromatic ring. For example, copper(II) complexes with chiral bis(oxazoline) ligands, which can be synthesized from amino alcohols, have proven effective in the Friedel-Crafts alkylation of indoles with nitroalkenes. mdpi.com

The mechanism often involves the coordination of the electrophile to the chiral Lewis acidic metal complex, which dictates the stereochemical outcome. The success of these reactions highlights the potential for ligands like enantiopure this compound to form effective catalysts for this important transformation.

Ligand/Catalyst SystemSubstrate (Nucleophile)ElectrophileYield (%)ee (%)Reference
Aziridine-phosphine 6 / (CuOTf)₂·C₆H₆Indoletrans-β-nitrostyreneHighup to 85 mdpi.com
Thiolate-bridged diruthenium complex2-Methylfuran1-Phenyl-2-propyn-1-ol8192 nih.gov
Ni(II)-binaphthyl-proline-imidazoline L8N,N-DimethylanilineCyclic N-sulfonyl α-ketiminoester9699 rsc.org
Note: The data presented is for analogous chiral ligand systems to illustrate the potential application, due to a lack of specific published results for this compound in this reaction.

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com Asymmetric catalysis of this reaction using chiral ligands is a well-established strategy for creating stereocenters. Amino alcohol-derived ligands can facilitate this reaction through various mechanisms. When complexed with a metal like Nickel(II), they can create a chiral Lewis acid catalyst that activates the Michael acceptor and organizes the transition state. organic-chemistry.org

For instance, the addition of 1,3-dicarbonyl compounds to nitroalkenes has been effectively catalyzed by Ni(II) complexes of chiral diamines, which share mechanistic principles with amino alcohol catalysis. organic-chemistry.org The catalyst promotes "soft enolization" where the dicarbonyl substrate coordinates to the Lewis acidic metal, increasing its acidity and facilitating deprotonation to generate the active nucleophile.

Ligand/Catalyst SystemNucleophileMichael AcceptorYield (%)ee (%)Reference
Diphenylprolinol Methyl EtherPropanal(E)-but-2-enal90>99 organic-chemistry.org
Cinchona-derived thiourea (B124793) 64Diethyl malonatetrans-β-nitrostyrene9894 wikipedia.org
Helical peptide foldamerNitromethaneChalcone9891 organic-chemistry.org
Note: The data presented is for analogous chiral organocatalysts and ligand systems to illustrate the potential application, due to a lack of specific published results for this compound in this reaction.

The Diels-Alder reaction is a powerful cycloaddition for constructing six-membered rings, and its asymmetric catalysis is of great synthetic importance. wikipedia.org Chiral amino alcohols have been used to design organocatalysts for this reaction. For example, a primary amino alcohol containing a bulky silyl (B83357) group was designed as an efficient organobase catalyst for the asymmetric Diels-Alder reaction of anthrone (B1665570) with maleimides. nii.ac.jp The proposed mechanism involves the deprotonation of the anthrone by the amino group, followed by the formation of a stereochemically defined transition state stabilized by hydrogen bonding between the resulting ammonium (B1175870) ion and the dienophile. nii.ac.jp

The aza-Henry reaction (or nitro-Mannich reaction) is the addition of a nitroalkane to an imine, yielding a β-nitroamine, which is a valuable precursor to 1,2-diamines. wikipedia.orgnih.gov The development of catalytic and enantioselective versions of this reaction is a significant area of research. nih.gov Chiral catalysts, often derived from amino acids or alkaloids, can effectively promote this transformation. For example, amino acid-derived quaternary ammonium salts have been successfully used as phase-transfer catalysts for the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines, achieving good yields and enantioselectivities under mild conditions. nih.gov

ReactionLigand/Catalyst SystemSubstratesYield (%)ee (%)Reference
Diels-AlderTES-amino alcohol 1fAnthrone, N-Phenylmaleimide9994 nii.ac.jp
Aza-HenryAmino acid-derived salt 4fNitromethane, N-Boc trifluoromethyl ketimine9588 nih.gov
Aza-HenryQuinine-derived thioureaNitromethane, N-Boc-isatin imineHighHigh nih.gov
Note: The data presented is for analogous chiral ligand systems to illustrate the potential application, due to a lack of specific published results for this compound in these reactions.

Integration into Synergistic Catalytic Systems

Synergistic catalysis is a powerful strategy where two distinct catalysts simultaneously activate both the nucleophile and the electrophile, enabling new or improved transformations. princeton.edu This approach can enhance reactivity and stereoselectivity beyond what is possible with a single catalyst. Amino alcohols and their derivatives are ideal candidates for integration into such systems.

A common example involves the merger of organocatalysis and transition metal catalysis. For instance, a chiral secondary amine (like a proline derivative) can activate an aldehyde or ketone to form a nucleophilic enamine, while a transition metal complex simultaneously activates an electrophile, such as an allylic acetate. This dual activation strategy has been successfully applied to the direct α-allylation of aldehydes. The amino alcohol moiety within a ligand could play a role in coordinating the metal catalyst, while another functional group participates in the organocatalytic cycle, or it could be part of a cooperative system where two separate catalysts work in concert. While specific examples involving this compound are not documented, the fundamental principles of synergistic catalysis provide a clear roadmap for its future application. princeton.edu

Application as a Chemical Absorbent for Gas Capture

The presence of a nitrogen atom makes this compound a candidate for capturing acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S). As a tertiary amine, its reaction mechanism and performance characteristics differ from those of primary and secondary amines, offering potential advantages in specific contexts.

Selective Adsorption of Acidic Gases (e.g., H2S over CO2)

The selective removal of hydrogen sulfide (H2S) from gas streams that also contain carbon dioxide (CO2) is a critical process in natural gas sweetening and biogas upgrading. Tertiary alkanolamines are often favored for this application due to their kinetic selectivity for H2S over CO2. While specific studies focusing exclusively on this compound for this purpose are not extensively detailed in publicly available research, the behavior of analogous tertiary amines like N-methyldiethanolamine (MDEA) provides a strong indication of its potential.

The general principle behind this selectivity lies in the reaction kinetics. The reaction between H2S and tertiary amines is a nearly instantaneous proton transfer reaction, whereas the reaction with CO2 is much slower as it requires the presence of water to proceed through a bicarbonate formation mechanism. researchgate.netcapes.gov.br This difference in reaction rates allows for the preferential absorption of H2S. For instance, studies have shown that solvents like 40% 2-tertiarybutylamino-2-ethoxyethanol can achieve an H2S absorption selective factor of 15.81, significantly higher than other amines. researchgate.net Given that this compound is a tertiary amine, it is expected to exhibit similar H2S-selective behavior. The selectivity factor for MDEA, a widely used selective solvent, can be as high as 23.02 under certain conditions. researchgate.net This suggests a promising, though not yet experimentally quantified, role for this compound in selective acid gas removal.

Performance in Nonaqueous and Water-Lean Solvent Systems for CO2 Capture

Conventional aqueous amine scrubbing for CO2 capture is an energy-intensive process, largely due to the high heat capacity and latent heat of vaporization of water. This has spurred research into nonaqueous and water-lean solvent systems, which have the potential to significantly reduce the energy penalty associated with solvent regeneration. researchgate.netacs.org

While comprehensive experimental data for this compound is limited, extensive research on structurally similar secondary and tertiary amines in nonaqueous solvents offers valuable insights. Studies on absorbents like 2-(butylamino)ethanol (B91342) (BAE) and 2-(methylamino)ethanol (B44016) (MAE) in organic solvents like 2-butoxyethanol (B58217) or diethylene glycol dimethyl ether demonstrate the viability of these systems. researchgate.netresearchgate.net

For example, a non-aqueous system of 2-((2-aminoethyl)amino)ethanol (AEEA) in an inert organic solvent showed a high CO2 capacity of 1.65 mol·kg⁻¹ and retained nearly 90% of this capacity after four regeneration cycles. researchgate.net Another novel biphasic solvent using 2-(methylamino)ethanol (MAE) was estimated to have a low regeneration energy consumption of about 1.75 MJ per kg of CO2 captured. researchgate.net Sterically hindered amines such as 2-amino-2-methyl-1-propanol (B13486) (AMP) are also easier to regenerate than primary amines like monoethanolamine (MEA), with regeneration efficiencies reaching over 98% at optimal temperatures. nih.gov

The performance of these related compounds suggests that a nonaqueous system based on this compound could offer a favorable balance of absorption capacity and reduced regeneration energy. The tertiary amine structure would theoretically lead to a 1:1 molar absorption ratio of CO2 to amine, forming bicarbonate, which is less stable and requires less energy to break than the carbamates formed by primary and secondary amines. aidic.it

Table 1: CO2 Capture Performance of Analogue Amine Systems

Amine System Solvent CO₂ Loading (mol CO₂/mol amine) Regeneration Efficiency Reference
2-((2-aminoethyl)amino)ethanol (AEEA)-NMP N-methyl pyrrolidone 1.65 (mol/kg solution) ~90% after 4 cycles researchgate.net
2-(methylamino)ethanol (MAE)/3DMA1P/DGM Water/Diethylene glycol dimethyl ether 0.45 (cyclic capacity) Desorption rate 2x MEA researchgate.net
2-amino-2-methyl-1-propanol (AMP) Water - 94.0% to 98.3% nih.gov

Note: The data presented is for analogous compounds and is intended to provide context for the potential performance of this compound.

The thermodynamics and kinetics of CO2 absorption are crucial for designing efficient capture processes. For tertiary amines in nonaqueous or water-lean systems, the reaction proceeds through the formation of bicarbonate, which generally results in a lower heat of absorption compared to carbamate (B1207046) formation with primary and secondary amines. frontiersin.org This lower reaction enthalpy is a key factor in reducing the energy required for solvent regeneration. dtu.dk

Role as a Synthetic Precursor and Building Block

Beyond gas capture, the bifunctional nature of this compound makes it a potentially valuable building block in organic synthesis.

Preparation of Complex Heterocyclic Compounds

Heterocyclic compounds, particularly those containing nitrogen (azacycles), are fundamental scaffolds in many pharmaceuticals, agrochemicals, and materials. sigmaaldrich.com The synthesis of these structures often relies on precursors that contain both a nucleophilic group and an electrophilic center, or two nucleophilic centers that can react with a suitable dielectrophile.

This compound possesses two key functional groups for synthesizing heterocycles: a nucleophilic hydroxyl (-OH) group and a tertiary amine. While the tertiary amine is generally non-reactive in condensation reactions, the hydroxyl group can be readily functionalized. For instance, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or halide), which can then undergo an intramolecular cyclization reaction with a nucleophile attached to the butyl or methyl group (if those chains were appropriately modified).

More commonly, amino alcohols serve as precursors where the amine and alcohol functionalities react with different reagents to build the heterocyclic ring. Although direct examples using this compound are scarce in the literature, the general utility of amino alcohols is well-established. For example, secondary amines like 2-(butylamino)ethanol are used to synthesize pyrrolo[2,3-d]pyrimidines. sigmaaldrich.com The fundamental reactivity of the hydroxyl and amine groups allows them to be incorporated into a wide variety of ring systems, suggesting that this compound is a viable, if under-explored, precursor for novel heterocyclic structures.

Synthesis of Specialized Reagents (e.g., Oxazaborolidines, Wanzlick Carbenes)

The unique structural attributes of this compound render it a valuable precursor in the synthesis of specialized reagents that are pivotal in asymmetric catalysis and the stabilization of reactive species. Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for its incorporation into complex molecular architectures such as oxazaborolidines and as a foundational component for the generation of N-heterocyclic carbenes, which can exist in equilibrium with their Wanzlick carbene dimers.

Synthesis of Oxazaborolidines

Oxazaborolidines are a class of organoboron compounds that have gained prominence as chiral catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnih.gov These catalysts are typically derived from the condensation of a borane (B79455) source with a chiral β-amino alcohol. nih.gov The synthesis of an oxazaborolidine from this compound would follow a well-established synthetic protocol.

The general synthetic route involves the reaction of the amino alcohol with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethylsulfide (BH₃·SMe₂). The reaction proceeds via the formation of an initial amine-borane complex, followed by an intramolecular reaction that eliminates hydrogen gas to form the heterocyclic oxazaborolidine ring.

A plausible synthetic scheme for the preparation of the corresponding oxazaborolidine from this compound is depicted below:

Reaction Scheme for Oxazaborolidine Synthesis

Generated code

Table 1: Reactants and Products in Oxazaborolidine Synthesis

Compound Name Role in Reaction Molecular Formula
This compoundStarting MaterialC₇H₁₇NO
Borane-tetrahydrofuran (BH₃·THF)Borane SourceBH₃·C₄H₈O
B-Methyl-oxazaborolidine derivativeProductC₈H₁₈BNO

While direct research findings on the catalytic activity of an oxazaborolidine derived from this compound are not extensively documented, studies on analogous N,N-dialkylamino alcohol-derived oxazaborolidines, such as those from N,N-dialkylnorephedrine, have shown high enantioselectivity in the reduction of aminoketones. researchgate.net It is therefore anticipated that an oxazaborolidine incorporating the N-methyl-N-butylamino moiety would also function as an effective chiral catalyst. The steric and electronic properties imparted by the N-butyl and N-methyl groups would influence the stereochemical outcome of the catalyzed reactions.

Synthesis of Wanzlick Carbenes

Wanzlick carbenes are the dimeric forms of certain N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have found widespread use as ligands for transition metal catalysts and as organocatalysts themselves. The synthesis of NHCs, and by extension their Wanzlick carbene dimers, often begins with the preparation of an imidazolium (B1220033) salt precursor. orientjchem.orgbeilstein-journals.org

The synthesis of a suitable imidazolium salt precursor from this compound is a multi-step process. A hypothetical, yet chemically sound, pathway would involve the following key transformations:

Functionalization of the Amino Alcohol: The hydroxyl group of this compound can be converted to a better leaving group, for instance, by tosylation or conversion to an alkyl halide.

Synthesis of a Diamine Precursor: The functionalized amino alcohol can then be reacted with a primary amine, such as methylamine, to generate a diamine.

Formation of the Imidazolium Ring: The resulting diamine can then undergo cyclization with a glyoxal (B1671930) equivalent and formaldehyde (B43269) to form the imidazolium ring, a common method for synthesizing NHC precursors. beilstein-journals.org

Table 2: Key Intermediates in Wanzlick Carbene Precursor Synthesis

Compound Name/Type Role in Synthesis General Structure Features
2-(N-Methyl-N-butylamino)ethyl tosylateFunctionalized IntermediateC₁₄H₂₃NO₃S
N,N'-dialkyl-N-(2-(methyl(butyl)amino)ethyl)ethane-1,2-diamineDiamine PrecursorContains three nitrogen atoms
Functionalized Imidazolium SaltNHC PrecursorImidazolium ring with N-substituents

Upon successful synthesis of the functionalized imidazolium salt, deprotonation at the C2 position of the imidazolium ring with a strong base would yield the free N-heterocyclic carbene. In solution, this carbene can exist in equilibrium with its dimer, the Wanzlick carbene. The specific substituents on the nitrogen atoms of the NHC, derived from the initial this compound structure, would influence the position of this equilibrium.

Advanced Spectroscopic Characterization and Computational Chemistry Studies of 2 N Methyl N Butylamino Ethanol

The rigorous identification and characterization of 2-(N-Methyl-N-butylamino)ethanol, a tertiary amino alcohol, rely on a combination of advanced spectroscopic techniques and computational modeling. These methods provide a detailed understanding of its molecular structure, purity, and electronic properties, which are foundational to exploring its chemical behavior.

Future Directions and Emerging Research Avenues

Exploration of Novel Asymmetric Synthetic Pathways for Enantiopure 2-(N-Methyl-N-butylamino)ethanol

The production of enantiomerically pure chemicals is a cornerstone of modern pharmaceutical and fine chemical synthesis. For this compound, which possesses a chiral center, the development of asymmetric synthetic routes to isolate its (R) and (S) enantiomers is a significant research focus. Such enantiopure compounds are critical as chiral building blocks or auxiliaries. Future research is centered on several promising strategies:

Asymmetric Transfer Hydrogenation: This technique stands out for its operational simplicity and use of benign hydrogen sources like formic acid. acs.orgacs.org Research into chiral Ruthenium(II) catalysts, particularly those with N-tosylethylenediamine ligands, has shown exceptional efficiency for the asymmetric reduction of ketones. nih.govdicp.ac.cn Applying this methodology to a suitable keto-amine precursor could provide a direct and highly enantioselective pathway to either enantiomer of this compound. The dynamic kinetic resolution observed in some Ru-catalyzed systems could be particularly advantageous, converting a racemic precursor entirely into a single desired chiral product. dicp.ac.cn

Biocatalytic Reductive Amination: The use of enzymes offers unparalleled stereoselectivity under mild reaction conditions. Imine reductases (IREDs) and reductive aminases (RedAms) are at the forefront of this research, capable of catalyzing the asymmetric synthesis of secondary and tertiary chiral amines. acs.orgnih.gov A potential pathway involves the reductive amination of a ketone precursor with methylamine, followed by N-alkylation, or a direct reductive amination of an appropriate keto-precursor with N-methylbutylamine. nih.gov The discovery and engineering of novel IREDs with tailored substrate specificity represent a key avenue for producing enantiopure this compound. researchgate.netmanchester.ac.uk

Copper-Catalyzed Asymmetric Synthesis: Copper-catalyzed reactions are emerging as powerful tools for creating chiral amino alcohols. nih.govacs.orgunimi.it Recent studies have demonstrated the synthesis of chiral γ-amino alcohols featuring tertiary carbon stereocenters with high enantioselectivity. researchgate.net Adapting these protocols, which often involve the asymmetric propargylic substitution of precursors, could open new, efficient routes to the target molecule.

Table 1: Potential Asymmetric Synthetic Pathways

Synthetic PathwayKey Catalyst/EnzymePotential PrecursorsKey Advantages
Asymmetric Transfer HydrogenationChiral Ruthenium(II) Complexes1-(Butyl(methyl)amino)propan-2-oneHigh enantioselectivity (ee), mild conditions, potential for dynamic kinetic resolution.
Biocatalytic Reductive AminationImine Reductases (IREDs) / Reductive Aminases (RedAms)Butan-2-one, Methylamine, Butyl bromide (multi-step)Exceptional stereoselectivity, environmentally benign (water-based systems), biodegradable catalysts.
Copper-Catalyzed Asymmetric AminationCopper-Chiral Ligand Complexes (e.g., Box, Pybox)Functionalized oxetanes or propargylic precursorsFormation of sterically congested stereocenters, high functional group tolerance.

Development of Next-Generation Catalytic Systems

Beyond its synthesis, this compound is a candidate for use within new catalytic systems. Its tertiary amine and hydroxyl functionalities make it a versatile molecule that can act as a ligand, a base, or a co-catalyst. Future research is likely to focus on its role in:

Upgrading of Bio-alcohols: The Guerbet reaction, which converts simple alcohols like ethanol (B145695) into higher-value alcohols such as butanol, is critical for the biofuel industry. These reactions often require a sophisticated catalyst system combining metal active sites with basic promoters. Tertiary amino alcohols can play a crucial role here, and research into new catalyst formulations could incorporate this compound to optimize reaction selectivity and yield.

Carbon-Carbon Bond Formation: Many base-catalyzed C-C bond-forming reactions, such as aldol (B89426) condensations, are fundamental in organic synthesis. The basicity and steric properties of this compound could be harnessed to develop new catalytic systems with improved control over reaction outcomes.

Ligand Development for Transition Metal Catalysis: The nitrogen and oxygen atoms can coordinate with transition metals, making it a potential bidentate ligand. Future work could involve designing and synthesizing novel metal complexes incorporating this amino alcohol, which could then be screened for activity in a wide range of catalytic transformations, including cross-coupling and hydrogenation reactions.

Enhancement of Gas Absorption Performance and Energy Efficiency

Chemical absorption using amines is a leading technology for capturing carbon dioxide (CO2) from industrial flue gases. While primary and secondary amines have been widely used, tertiary amines like this compound offer distinct theoretical advantages, primarily a higher CO2 absorption capacity (up to 1 mole of CO2 per mole of amine) and lower energy requirements for regeneration. rsc.orgmdpi.com

Table 2: Comparative Performance of Amine Solvents for CO₂ Capture

Amine SolventAmine TypeTheoretical Max. Loading (mol CO₂/mol amine)Relative Heat of ReactionKey Advantage
Monoethanolamine (MEA)Primary0.5HighFast reaction rate
N-Methyldiethanolamine (MDEA)Tertiary1.0LowHigh capacity, low regeneration energy. researchgate.net
2-(Diethylamino)ethanol (DEEA)Tertiary1.0LowPotential for biphasic systems, reduced energy penalty. rsc.org
This compoundTertiary1.0 (Projected)Low (Projected)Projected high capacity and energy efficiency.

Integration with Flow Chemistry and Continuous Manufacturing Processes

The shift from traditional batch processing to continuous flow manufacturing is revolutionizing the chemical industry, offering enhanced safety, better process control, and improved scalability. nih.gov The synthesis of this compound is an ideal candidate for adaptation to a flow process.

Future research will explore the use of packed-bed reactors, where a solid catalyst or reagent is immobilized within a column. researchgate.net For example, the N-alkylation step in the synthesis could be performed by flowing a precursor solution through a packed bed containing the alkylating agent or a solid-supported catalyst. This approach offers several advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, preventing thermal runaways in exothermic reactions. rsc.org

Improved Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents at any given time. nih.gov

Scalability and Automation: Production can be scaled up by simply running the system for longer periods or by operating multiple reactors in parallel. The integration of process analytical technology (PAT) allows for real-time monitoring and automation. nih.gov

A hypothetical continuous process could involve telescoping multiple reaction steps—such as amination followed by alkylation—without intermediate purification, significantly streamlining the manufacturing process. rsc.org

Advanced In Silico Design and Optimization for Specific Applications

Computational chemistry provides powerful tools for predicting molecular behavior and guiding experimental work, saving significant time and resources. For this compound, in silico methods are crucial for optimizing its performance in various applications, especially CO2 capture.

Density Functional Theory (DFT): DFT calculations can be used to model the reaction between this compound and CO2 at the quantum level. acs.orgresearchgate.net This allows researchers to calculate reaction energies, determine activation barriers, and identify the structure of reaction products like carbamates or bicarbonates. nih.govacs.orgresearchgate.net Such studies can predict the theoretical CO2 absorption capacity and the energy required for regeneration, enabling scientists to screen and rank various amine structures before synthesizing them in the lab.

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of a large number of molecules over time, providing insights into the bulk properties of the solvent. researchgate.net For a CO2 capture system, MD simulations can predict key physical properties like viscosity, density, and diffusion coefficients of the amine-water-CO2 mixture at different loadings and temperatures. rsc.orgacs.org This information is vital for designing and engineering the absorption and stripping columns in a capture plant.

Future research will increasingly rely on a synergistic approach, combining DFT and MD simulations to build comprehensive models that can predict both the chemical reactivity and physical properties of this compound-based systems, accelerating the development of optimized solvents for industrial use. nih.gov

Q & A

Q. What are the primary applications of this compound in chemical or biological research?

  • Methodological Answer : While direct studies on this compound are limited, structurally similar ethanolamines (e.g., 2-(ethylamino)ethanol) are used in CO₂ absorption studies. Experimental setups for gas-liquid reactions (e.g., measuring absorption kinetics at controlled temperatures) can be adapted for this compound .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity or thermodynamic properties of this compound?

  • Methodological Answer :
  • Cross-Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate variables affecting bioactivity .
  • Computational Modeling : Use density functional theory (DFT) to predict thermodynamic properties (e.g., vaporization enthalpy) and compare with experimental data .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer :
  • Group Contribution Methods : Estimate properties (e.g., boiling point, solubility) using fragment-based algorithms.
  • DFT Calculations : Simulate molecular interactions (e.g., hydrogen bonding) to predict reactivity in solvent systems. Validate against experimental IR/NMR data .

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Methodological Answer :
  • Catalyst Screening : Test acid/base catalysts (e.g., H₂SO₄, K₂CO₃) to enhance alkylation efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC or in situ spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.